Bis(2-cyanoethyl) ether

説明

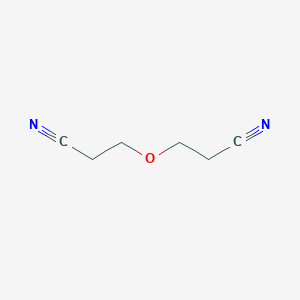

Bis(2-cyanoethyl) ether, also known as ethylene glycol this compound, is an organic compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.20 g/mol . Its IUPAC name is 3,3'-(ethylenedioxy)dipropionitrile, and it is identified by CAS number 3386-87-6. Structurally, it consists of an ethylene glycol backbone linked to two 2-cyanoethyl (-CH₂CN) groups via ether bonds.

This compound is notable for its high dielectric constant (k ~6.2) when copolymerized with crosslinkers like diethylene glycol divinyl ether (DEGDVE) or 1,4-butanediol divinyl ether (BDDVE) . Such copolymers are critical in advanced electronic applications, including low-voltage non-volatile memory devices and ultra-low-power probabilistic computing systems . The polar cyano (-CN) groups enhance dipole alignment, contributing to dielectric performance .

特性

IUPAC Name |

3-(2-cyanoethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGCCTGNWPKXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044154 | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White turnings; [Acros Organics MSDS] | |

| Record name | Cellulose, 2-cyanoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1656-48-0, 9004-41-5 | |

| Record name | Bis(2-cyanoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-cyanoethyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-cyanoethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxydipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanoethyl Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICYANODIETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

Optimization and Outcomes

-

Product Purity : The supported catalyst reduces side reactions, yielding a lighter-colored product compared to traditional bases like KOH.

-

Catalyst Recovery : The heterogeneous catalyst is filtered and reused for 5–7 cycles without significant activity loss.

Glycol Ether-Mediated Synthesis

A method adapted from the synthesis of N,N’-bis(2-cyanoethyl)-1,2-ethylenediamine (BCNEDA) demonstrates the utility of glycol ethers as reaction media and catalysts. While originally designed for a different compound, this approach is adaptable to this compound by substituting ethylenediamine with diols.

Procedure and Parameters

-

Glycol Ether Selection : Ethylene glycol monomethyl ether (EM) or diethylene glycol monomethyl ether (DEM) is preferred due to high boiling points and miscibility with reactants.

-

Reaction Steps :

-

Step 1 : Charge the reactor with 30–51 wt% glycol ether relative to total reactants.

-

Step 2 : Add diol (e.g., ethylene glycol) and stir until homogeneous.

-

Step 3 : Introduce acrylonitrile dropwise at 25–70°C, maintaining a 1:2 diol-to-acrylonitrile molar ratio.

-

Step 4 : Monitor conversion via gas chromatography (GC); terminate at 100% diol conversion.

-

Performance Metrics

-

Advantages : Glycol ethers act as both solvent and catalyst, simplifying purification. Post-reaction, the glycol ether is recovered via filtration and reused.

Alkaline Hydrolysis of Bis(2-chloroethyl) Ether

Industrial-scale production often utilizes bis(2-chloroethyl) ether as a precursor, reacting it with alkali metal cyanides (e.g., NaCN, KCN) or cuprous cyanide.

Industrial Protocol

-

Reaction Equation :

-

Conditions :

-

Temperature : 80–120°C under autogenous pressure.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

-

Challenges and Solutions

-

Cyanide Handling : Requires stringent safety protocols due to toxicity.

-

Byproduct Management : Sodium chloride is removed via aqueous washes, and the product is distilled under reduced pressure (0.1–1 mmHg).

Comparative Analysis of Preparation Methods

Key Observations:

-

Catalyst Efficiency : Fluoride-supported catalysts offer recyclability, whereas glycol ethers simplify solvent recovery.

-

Temperature Sensitivity : Lower temperatures (25–70°C) mitigate acrylonitrile polymerization, a common side reaction above 70°C.

Purification and Quality Control

Post-synthesis, this compound is purified via:

化学反応の分析

Types of Reactions: Bis(2-cyanoethyl) ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethers and nitriles.

科学的研究の応用

Organic Synthesis

Bis(2-cyanoethyl) ether is widely used as a solvent and intermediate in organic synthesis. Its structural properties facilitate the formation of complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Can produce corresponding oxides and carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Converts cyano groups into primary amines using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The ether linkage allows for nucleophilic substitution reactions where cyano groups can be replaced with other functional groups.

Biological Research

In biological contexts, this compound serves as a crucial reagent for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules enhances its utility in biochemical assays and drug development. The compound's potential antimicrobial properties have also been noted, although specific pharmacological effects require further investigation.

Polymer Production

In industrial applications, this compound is utilized in the production of polymers and resins. It acts as a solvent or cosolvent in the polymerization processes of various materials, including polyesters and polyamides. This application benefits from its thermal stability and solubility characteristics.

Pharmaceutical Intermediates

While not directly used as a pharmaceutical agent, this compound plays a significant role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity allows for the development of compounds that may exhibit therapeutic effects .

Toxicity Profile

Handling this compound requires caution due to its toxicity profile. Exposure can lead to irritations and other health risks; therefore, appropriate safety measures should be implemented in laboratory and industrial settings.

作用機序

Bis(2-cyanoethyl) ether exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and proteins. The cyano groups in the compound can form stable complexes with metal ions, facilitating catalytic processes and enhancing reaction rates .

類似化合物との比較

Table 1: Key Properties of this compound and Analogues

生物活性

Bis(2-cyanoethyl) ether is an organic compound characterized by its unique structure, featuring two cyanoethyl groups linked by an ether bond. This compound has garnered interest in various fields, particularly in organic synthesis and biological research, due to its potential biological activities and reactivity.

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 124.14 g/mol

- Boiling Point : Approximately 180 °C

- Density : About 1.1 g/cm³

The presence of cyano groups enhances the electrophilicity of adjacent carbon atoms, which can influence its reactivity in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Toxicity Profile

The toxicity of this compound necessitates careful handling. Exposure can lead to irritations and other health risks, emphasizing the need for safety precautions in laboratory and industrial settings.

The biological effects of this compound are likely mediated through its ability to form stable complexes with various biomolecules, including enzymes and proteins. The cyano groups can facilitate interactions with metal ions, potentially enhancing catalytic processes within biological systems.

Applications in Research

In biological research, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its role as a solvent and reagent in organic synthesis makes it invaluable for studying enzyme mechanisms and protein interactions.

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | (NCCH₂CH₂)₂O | Contains dual cyano groups; versatile solvent |

| Ethylene glycol diethyl ether | (C₂H₄O)₂ | Lacks cyano groups; primarily a solvent |

| Dimethyl sulfoxide | (C₂H₆OS) | Strong polar aprotic solvent |

| Diethyl ether | (C₄H₁₀O) | Less reactive compared to this compound |

This compound is distinguished by its dual cyano groups, which enhance its reactivity compared to other ethers that lack such functional diversity.

Case Studies

- Synthesis of Cyanoethyl Derivatives : A study explored the synthesis of new cyanoethyl derivatives from 3-oxotriterpenoids using this compound as a key reagent. This research highlights the compound's utility in generating biologically active molecules .

- Enzyme Interaction Studies : Investigations into the interactions between this compound and various enzymes suggest that it can form stable complexes that may alter enzyme activity. These findings underscore its potential role in biochemical pathways.

Q & A

Q. What are the standard synthetic routes for Bis(2-cyanoethyl) ether, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution between ethylene glycol derivatives and acrylonitrile under basic conditions. For example, Ethylene Glycol this compound (CAS 3386-87-6) is prepared by reacting ethylene glycol with acrylonitrile using potassium hydroxide as a catalyst . To optimize purity:

- Use inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, as boiling points are sensitive to pressure (e.g., 451 K at 1 atm for analogous ethers) .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm completion.

Q. What key thermodynamic properties of this compound are critical for experimental design?

Critical thermodynamic parameters include:

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles (resistant to nitrile compounds) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (GHS H335 precaution) .

- Storage: Keep in airtight containers under nitrogen to prevent moisture absorption and degradation .

- Spill Management: Neutralize with activated charcoal and dispose as hazardous waste (P405/P501 protocols) .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Advanced characterization techniques:

- NMR Spectroscopy: ¹³C NMR can distinguish between cyanoethyl (-CH2CN) and ether (-O-) linkages. For example, cyano carbons resonate at ~115–120 ppm, while ether oxygens influence adjacent protons (δ 3.5–4.5 ppm in ¹H NMR) .

- IR Spectroscopy: CN stretches appear at ~2240 cm⁻¹, while C-O-C asymmetric stretches are observed at ~1120 cm⁻¹ .

- Mass Spectrometry: Electron ionization (EI-MS) fragments the molecule at the ether linkage, producing peaks at m/z 538.57 (M⁺) for related phosphine ethers .

Q. What strategies address discrepancies in reported enthalpy values for this compound?

Discrepancies often arise from measurement techniques (e.g., static vs. flow calorimetry). To resolve:

- Calibration: Use reference compounds (e.g., benzoic acid) to validate calorimetric setups .

- Computational Validation: Apply density functional theory (DFT) to calculate ΔvapH and compare with experimental data .

- Error Analysis: Quantify humidity interference (critical for ethers, as moisture lowers breakthrough volumes in gas-phase studies) .

Q. What are the research gaps in toxicological assessments of this compound?

While toxicological profiles for analogs like Bis(2-chloroethyl) ether exist (e.g., ATSDR reports ), data gaps for this compound include:

- Chronic Exposure Effects: No longitudinal studies on neurotoxicity or carcinogenicity.

- Environmental Persistence: Lack of data on soil/water half-lives and bioaccumulation factors.

- Mitigation Strategies: Develop adsorbents (e.g., activated carbon functionalized with cyano groups) to capture leaks .

Q. How can computational modeling predict the reactivity of this compound in polymerization reactions?

Computational approaches:

- Molecular Dynamics (MD): Simulate cross-linking behavior in dipolar glass polymers (e.g., dielectric constant predictions under high electric fields) .

- Quantum Mechanics (QM): Calculate bond dissociation energies (BDEs) for the C-O and C-CN bonds to predict thermal degradation pathways.

- Machine Learning: Train models on existing ether polymerization datasets to optimize reaction conditions (e.g., initiator ratios, temperature gradients) .

Methodological Notes

- References to Analog Compounds: Where direct data for this compound is limited, methodologies from structurally similar compounds (e.g., Bis(2-chloroethyl) ether) are adapted with caution .

- Ethical Compliance: Adhere to institutional review boards (IRBs) for toxicity studies, ensuring humane treatment of model organisms and transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。